molecular formula C14H16BNO4S B8085934 (4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid

(4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid

Cat. No.: B8085934
M. Wt: 305.2 g/mol
InChI Key: UWOZSPDXINSXKA-UHFFFAOYSA-N
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Description

(4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid is an organic compound with the molecular formula C14H16BNO4S and a molecular weight of 305.16 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamido group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

The synthesis of (4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a sulfonamide. One common synthetic route includes the following steps:

    Formation of the sulfonamide: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the corresponding sulfonamide.

    Coupling with boronic acid: The sulfonamide is then coupled with a boronic acid derivative under appropriate conditions to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Boronic acids are known for their potential in drug development, particularly as enzyme inhibitors.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar compounds to (4-(((4-Methylphenyl)sulfonamido)methyl)phenyl)boronic acid include other boronic acids and sulfonamides. Some examples are:

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the sulfonamido group.

    4-Methylbenzenesulfonamide: A sulfonamide without the boronic acid group.

    (4-(Aminomethyl)phenyl)boronic acid: A boronic acid with an aminomethyl group instead of the sulfonamido group.

The uniqueness of this compound lies in its combination of boronic acid and sulfonamido functionalities, which provide distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

[4-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4S/c1-11-2-8-14(9-3-11)21(19,20)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOZSPDXINSXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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